molecular formula C12H7BrFN5O B4663946 N~2~-(4-BROMO-2-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-(4-BROMO-2-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4663946
M. Wt: 336.12 g/mol
InChI Key: FMFSXTWBUTUWRL-UHFFFAOYSA-N
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Description

N~2~-(4-BROMO-2-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-BROMO-2-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-bromo-2-fluoroaniline with a suitable triazole derivative in the presence of a base such as sodium hydride (NaH) can lead to the formation of the triazolopyrimidine core.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazolopyrimidine intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.

    Coupling Reactions: The presence of the triazolopyrimidine core allows for coupling reactions with various electrophiles and nucleophiles, leading to the formation of complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents such as potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can result in changes to the functional groups present in the compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Materials Science: It can be incorporated into polymers and other materials to improve their properties, such as thermal stability and conductivity.

Biology and Medicine:

    Anticancer Agents: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Antimicrobial Agents: It can be used to develop new antimicrobial agents that target resistant strains of bacteria and fungi.

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceuticals, enhancing their efficacy and reducing side effects.

    Agriculture: It can be used to develop new agrochemicals that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of N2-(4-BROMO-2-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in various biological processes.

    Signal Transduction Pathways: It can modulate signal transduction pathways, affecting cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: N2-(4-BROMO-2-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN5O/c13-7-2-3-9(8(14)6-7)16-11(20)10-17-12-15-4-1-5-19(12)18-10/h1-6H,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFSXTWBUTUWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=C(C=C(C=C3)Br)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(4-BROMO-2-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~2~-(4-BROMO-2-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-(4-BROMO-2-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-(4-BROMO-2-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
N~2~-(4-BROMO-2-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~2~-(4-BROMO-2-FLUOROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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